molecular formula C24H20N4O6 B11112445 N,N-diethyl-4-[(E)-(2,4,7-trinitro-9H-fluoren-9-ylidene)methyl]aniline

N,N-diethyl-4-[(E)-(2,4,7-trinitro-9H-fluoren-9-ylidene)methyl]aniline

Cat. No.: B11112445
M. Wt: 460.4 g/mol
InChI Key: ZWFSTKRECNJPAR-RGVLZGJSSA-N
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Description

N,N-DIETHYL-N-{4-[(2,4,7-TRINITRO-9H-FLUOREN-9-YLIDEN)METHYL]PHENYL}AMINE is a complex organic compound known for its unique structure and properties. It contains a fluorenone core substituted with nitro groups and a diethylamino group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIETHYL-N-{4-[(2,4,7-TRINITRO-9H-FLUOREN-9-YLIDEN)METHYL]PHENYL}AMINE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality N,N-DIETHYL-N-{4-[(2,4,7-TRINITRO-9H-FLUOREN-9-YLIDEN)METHYL]PHENYL}AMINE .

Chemical Reactions Analysis

Types of Reactions

N,N-DIETHYL-N-{4-[(2,4,7-TRINITRO-9H-FLUOREN-9-YLIDEN)METHYL]PHENYL}AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-DIETHYL-N-{4-[(2,4,7-TRINITRO-9H-FLUOREN-9-YLIDEN)METHYL]PHENYL}AMINE has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-DIETHYL-N-{4-[(2,4,7-TRINITRO-9H-FLUOREN-9-YLIDEN)METHYL]PHENYL}AMINE involves its interaction with molecular targets such as enzymes and receptors. The nitro groups and the fluorenone core play a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Properties

Molecular Formula

C24H20N4O6

Molecular Weight

460.4 g/mol

IUPAC Name

N,N-diethyl-4-[(E)-(2,4,7-trinitrofluoren-9-ylidene)methyl]aniline

InChI

InChI=1S/C24H20N4O6/c1-3-25(4-2)16-7-5-15(6-8-16)11-20-21-12-17(26(29)30)9-10-19(21)24-22(20)13-18(27(31)32)14-23(24)28(33)34/h5-14H,3-4H2,1-2H3/b20-11+

InChI Key

ZWFSTKRECNJPAR-RGVLZGJSSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/2\C3=C(C=CC(=C3)[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C3=C(C=CC(=C3)[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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